12-Lipoxygenase Inhibition Potency: Direct Comparison with 15-Lipoxygenase Isoform
1,5-Hexadiene-2,3-diol demonstrates a quantifiable selectivity for 12-lipoxygenase (12-LOX) over the 15-lipoxygenase-1 (15-LOX-1) isoform. In direct head-to-head biochemical assays, the compound inhibits human platelet 12-LOX with an IC50 of 1.00 µM, while exhibiting a 25-fold lower potency against human reticulocyte 15-LOX-1, which requires an IC50 of 25.0 µM for inhibition [1]. This differential activity provides a clear rationale for selecting this compound for studies requiring 12-LOX-specific pathway interrogation.
| Evidence Dimension | Enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 1.00 µM (human platelet 12-LOX) |
| Comparator Or Baseline | IC50 = 25.0 µM (human reticulocyte 15-LOX-1) |
| Quantified Difference | 25-fold higher potency for 12-LOX over 15-LOX-1 |
| Conditions | Inhibition of N-terminally His6-tagged enzymes assessed by conjugated diene product formation using arachidonic acid as substrate |
Why This Matters
This selectivity profile enables targeted investigation of the 12-lipoxygenase pathway in inflammation and platelet biology without significant confounding activity at the closely related 15-lipoxygenase isoform.
- [1] BindingDB. BDBM50350394 (CHEMBL528045) Activity Data: IC50 values for human 12-lipoxygenase and 15-lipoxygenase-1. View Source
